molecular formula C10H13ClO2 B14018238 2-(2-Chloroethyl)-1,4-dimethoxybenzene CAS No. 51016-50-3

2-(2-Chloroethyl)-1,4-dimethoxybenzene

Cat. No.: B14018238
CAS No.: 51016-50-3
M. Wt: 200.66 g/mol
InChI Key: CQUYANXSZXKQAI-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51016-50-3

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(2-chloroethyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C10H13ClO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3

InChI Key

CQUYANXSZXKQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCCl

Origin of Product

United States

Chlorination Using Thionyl Chloride Socl₂ :

This method is a widely used laboratory procedure for converting primary alcohols to alkyl chlorides. youtube.comlibretexts.org The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced. youtube.com

The balanced chemical equation is: C₁₀H₁₄O₃ + SOCl₂ → C₁₀H₁₃ClO₂ + SO₂ + HCl (2,5-dimethoxyphenylethanol + Thionyl Chloride → 2-(2-Chloroethyl)-1,4-dimethoxybenzene + Sulfur Dioxide + Hydrogen Chloride)

The theoretical atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₃ClO₂200.66
2,5-dimethoxyphenylethanolC₁₀H₁₄O₃182.22
Thionyl ChlorideSOCl₂118.97

Calculation: Atom Economy = (200.66 / (182.22 + 118.97)) x 100 = 66.62%

This calculation reveals that while the reaction can be high-yielding, a significant portion of the reactant mass (33.38%) is converted into byproducts, namely sulfur dioxide and hydrogen chloride, which are gaseous and require appropriate handling.

Chlorination Using Concentrated Hydrochloric Acid Hcl :

Reacting a primary alcohol with a hydrogen halide is another fundamental method for producing alkyl halides. masterorganicchemistry.com This reaction is typically slower than using thionyl chloride and may require harsher conditions. libretexts.org

The balanced chemical equation is: C₁₀H₁₄O₃ + HCl → C₁₀H₁₃ClO₂ + H₂O (2,5-dimethoxyphenylethanol + Hydrochloric Acid → 2-(2-Chloroethyl)-1,4-dimethoxybenzene + Water)

The atom economy calculation for this route is:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₃ClO₂200.66
2,5-dimethoxyphenylethanolC₁₀H₁₄O₃182.22
Hydrochloric AcidHCl36.46

Calculation: Atom Economy = (200.66 / (182.22 + 36.46)) x 100 = 91.75%

From an atom economy perspective, the use of hydrochloric acid is significantly more efficient, with water being the only byproduct. However, the reaction kinetics and conditions must be considered for practical applications.

Comparative Atom Economy in the Synthesis of this compound
Synthetic MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Chlorination with Thionyl Chloride2,5-dimethoxyphenylethanol, SOCl₂This compoundSO₂, HCl66.62
Chlorination with Hydrochloric Acid2,5-dimethoxyphenylethanol, HClThis compoundH₂O91.75

Process Intensification Studies

Process intensification aims to improve upon traditional batch processing by utilizing innovative reactor designs and energy sources, leading to enhanced efficiency, safety, and sustainability. For the synthesis of this compound, several process intensification strategies could be explored.

Continuous Flow Synthesis:

The conversion of alcohols to alkyl chlorides is a reaction class that has been shown to benefit from continuous flow chemistry. nih.gov Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction conditions such as temperature and residence time. thieme-connect.de

For the chlorodehydroxylation of 2,5-dimethoxyphenylethanol, a continuous flow setup could involve pumping a solution of the alcohol and the chlorinating agent (e.g., concentrated HCl) through a heated capillary or microreactor. nih.gov This approach offers several potential advantages:

Improved Safety: The small reactor volume minimizes the quantity of hazardous materials at any given time.

Enhanced Reaction Rates: The ability to operate at temperatures above the solvent's boiling point (superheating) due to back-pressure regulation can significantly accelerate the reaction. unimi.it

Increased Purity and Yield: Precise control over stoichiometry and residence time can minimize the formation of byproducts.

Scalability: Production can be easily scaled by extending the operation time or by using multiple reactors in parallel.

Research on the synthesis of other alkyl chlorides has demonstrated the feasibility of using gaseous hydrogen chloride in a flow system, which reacts with the alcohol to produce the desired chloride and water as the sole byproduct, aligning well with the principles of high atom economy. uc.pt

Catalytic Approaches:

While stoichiometric reagents like thionyl chloride are effective, catalytic methods represent a more advanced and sustainable approach. The development of catalytic systems for the chlorination of alcohols is an active area of research. For instance, phosphine (B1218219) oxide-catalyzed chlorinations under Appel conditions have been developed, which could potentially be adapted for this synthesis. rsc.org Such catalytic cycles would reduce the amount of waste generated compared to using a full equivalent of a chlorinating agent. Although specific catalytic systems for 2,5-dimethoxyphenylethanol are not widely reported, the exploration of organocatalysts or transition-metal catalysts could lead to more efficient and intensified processes. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloroethyl 1,4 Dimethoxybenzene

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The carbon-chlorine bond in the ethyl side chain is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. This reactivity allows for the substitution of the chlorine atom, a good leaving group, by a variety of nucleophiles. These reactions can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) routes.

The determination of whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comyoutube.com For 2-(2-chloroethyl)-1,4-dimethoxybenzene, the substrate is a primary alkyl halide.

SN2 Pathway: Generally, primary alkyl halides strongly favor the SN2 mechanism. leah4sci.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state involves a pentacoordinate carbon atom. Given the unhindered nature of the primary carbon in the chloroethyl group, this pathway is highly probable, especially with strong nucleophiles.

SN1 Pathway: The SN1 mechanism involves a two-step process where the leaving group first departs, forming a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation, and the reaction rate depends only on the substrate concentration. masterorganicchemistry.com While primary carbocations are typically highly unstable, the proximity of the 1,4-dimethoxybenzene (B90301) ring could offer stabilization through the formation of a bridged intermediate known as a phenonium ion. This phenomenon, termed neighboring group participation, can facilitate a pathway with SN1-like characteristics. The electron-donating methoxy (B1213986) groups would further stabilize this positive charge. However, direct formation of a primary carbocation is energetically unfavorable, making a pure SN1 mechanism less likely than the SN2 pathway under most conditions.

The competition between these pathways is finely balanced and can be influenced by the reaction conditions.

The choice of nucleophile and solvent is critical in directing the mechanism of substitution.

Nucleophile Structure: Strong, small nucleophiles (e.g., OH⁻, CN⁻, I⁻) favor the SN2 pathway due to their high reactivity and ability to access the sterically unhindered primary carbon. leah4sci.comlibretexts.org Weak nucleophiles, such as water or alcohols, are less reactive and would favor an SN1 mechanism, as they are better able to wait for the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org Bulky, sterically hindered nucleophiles (e.g., t-butoxide) will significantly slow down the rate of an SN2 reaction and may promote elimination (E2) as a competing pathway.

Solvent Polarity: The solvent plays a crucial role in stabilizing charged species, including reactants, transition states, and intermediates. nih.gov

Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. chemistrysteps.com They are particularly adept at stabilizing the carbocation intermediate of the SN1 pathway and the leaving group anion, thus accelerating SN1 reactions. libretexts.orglibretexts.org Conversely, they can solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack in an SN2 reaction, thereby slowing it down. chemistrysteps.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions (nucleophiles). chemistrysteps.com This leaves the nucleophile "naked" and highly reactive, which significantly accelerates SN2 reactions. youtube.comchemistrysteps.com

The following table summarizes the expected mechanistic outcomes based on reaction conditions.

NucleophileSolventPredominant PathwayRationale
Strong, smallPolar AproticSN2Maximizes nucleophile reactivity and favors the bimolecular transition state. youtube.comchemistrysteps.com
Strong, smallPolar ProticSN2/E2SN2 is possible but slowed by nucleophile solvation; elimination may compete. chemistrysteps.com
WeakPolar ProticSN1Favors ionization and stabilization of the potential carbocation/phenonium ion intermediate. libretexts.orglibretexts.org
WeakPolar AproticVery Slow ReactionNeither pathway is strongly favored; reaction rates are generally low.
Strong, bulkyAnyE2Steric hindrance prevents nucleophilic attack, favoring proton abstraction (elimination).

Stereochemistry is a key consideration in nucleophilic substitution reactions when a chiral center is involved. The parent molecule, this compound, is achiral, as no carbon atom is attached to four different groups. The carbon atom bearing the chlorine is a primary center.

If a reaction were to be conducted on a chiral analogue or under conditions that could generate a new stereocenter, the stereochemical outcome would be mechanism-dependent:

SN2 Reactions: Proceed with a complete inversion of stereochemical configuration at the reaction center. The backside attack of the nucleophile forces the other three substituents to "flip" like an umbrella in the wind. youtube.com

SN1 Reactions: Proceed through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to racemization (a mixture of both enantiomers). youtube.com

In the context of this compound, these principles would become relevant if, for example, the ethyl chain were substituted to create a chiral center at the carbon adjacent to the ring. However, for most standard substitution reactions at the terminal chloroethyl carbon, no stereocenter is formed or altered.

Electrophilic Aromatic Substitution on the 1,4-Dimethoxybenzene Core

The 1,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy (-OCH₃) groups. umkc.edu The reaction involves an electrophile attacking the π-electron system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.edu

When a benzene ring has multiple substituents, the position of a new incoming electrophile is determined by the cumulative directing effects and steric properties of the groups already present. masterorganicchemistry.com In this compound, we must consider the directing effects of three substituents: two methoxy groups and one 2-chloroethyl group.

Methoxy (-OCH₃) Groups: These are strongly activating, ortho, para-directing groups. organicchemistrytutor.comlibretexts.org They donate electron density into the ring via resonance, particularly at the positions ortho and para to themselves.

2-Chloroethyl (-CH₂CH₂Cl) Group: This is an alkyl group, which is weakly activating and also an ortho, para-director through an inductive effect.

The directing influence of the strongly activating methoxy groups will dominate over the weak effect of the alkyl group. masterorganicchemistry.com Let's analyze the available positions on the ring (numbering the carbon with the alkyl group as C2):

C3: Ortho to the C4-methoxy group and meta to the C1-methoxy and C2-alkyl groups.

C5: Ortho to the C4-methoxy and C1-methoxy groups, but sterically hindered by the adjacent C2-alkyl and C4-methoxy groups.

C6: Ortho to the C1-methoxy group and meta to the C4-methoxy group.

Considering these factors, the most electronically activated and sterically accessible positions are C3 and C6. Since both methoxy groups strongly activate the positions ortho to them, substitution is overwhelmingly directed to these sites. Steric hindrance from the existing 2-chloroethyl group might slightly favor substitution at the C6 position over the C3 position, though a mixture of products is possible. The position between the two methoxy groups (C5) is highly activated but also the most sterically hindered.

PositionElectronic ActivationSteric HindrancePredicted Reactivity
C3Activated (ortho to one -OCH₃)ModerateFavorable
C5Highly Activated (ortho to two -OCH₃)HighUnfavorable
C6Activated (ortho to one -OCH₃)LowHighly Favorable

Substituents on a benzene ring alter its reactivity towards electrophiles compared to unsubstituted benzene. libretexts.org

Activating Groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. minia.edu.eg

Deactivating Groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. minia.edu.eg

The methoxy group is a powerful activating group. Although oxygen is highly electronegative and withdraws electron density inductively, its ability to donate a lone pair of electrons into the aromatic π-system via resonance is a far more dominant effect. organicchemistrytutor.comminia.edu.eg This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions. This heightened electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during the rate-determining step of the reaction, thereby lowering the activation energy and accelerating the reaction. libretexts.orglibretexts.org The presence of two such groups in this compound makes the aromatic core exceptionally reactive towards a wide range of electrophiles, such as those used in nitration, halogenation, and Friedel-Crafts reactions. umkc.edumiracosta.edu

Catalytic Approaches to Directed Aromatic Functionalization

The functionalization of the aromatic ring of this compound can be achieved with high regioselectivity through various catalytic methods. These approaches leverage the directing influence of the methoxy groups to introduce new substituents at specific positions, thereby avoiding the formation of isomeric mixtures often encountered in classical electrophilic aromatic substitution reactions.

One of the most powerful strategies for the selective functionalization of methoxy-substituted benzenes is directed ortho-metalation (DoM) . In this reaction, the methoxy groups act as directing metalation groups (DMGs), coordinating to an organolithium reagent, such as n-butyllithium. This coordination facilitates the deprotonation of the aromatic ring at the position ortho to the methoxy group, generating a stabilized aryllithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce a variety of functional groups with high regiocontrol. While specific studies on this compound are not extensively documented in publicly available literature, the principles of DoM on dimethoxybenzene derivatives are well-established. The presence of two methoxy groups in a 1,4-relationship strongly activates the ortho positions, making this compound a prime candidate for such transformations.

Transition metal-catalyzed C-H activation represents another sophisticated approach for the directed functionalization of the aromatic ring. Catalysts based on palladium, rhodium, and ruthenium can selectively cleave a C-H bond on the aromatic ring, typically directed by a coordinating group, and form a carbon-metal bond. This intermediate can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methoxy groups in this compound can serve as effective directing groups in such transformations, guiding the catalyst to the ortho C-H bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for aromatic functionalization. While these reactions typically require a halide or triflate on the aromatic ring, they can be employed on derivatives of this compound that have been previously functionalized via methods like DoM to introduce a suitable coupling handle. These reactions offer a versatile platform for the construction of complex molecular architectures.

The following table summarizes the potential catalytic approaches for the directed aromatic functionalization of this compound based on established reactivity of related dimethoxybenzene derivatives.

Catalytic ApproachCatalyst/ReagentPotential FunctionalizationRegioselectivity
Directed ortho-Metalation (DoM)n-BuLi, sec-BuLi, t-BuLiAlkylation, Silylation, Carboxylation, etc.ortho to methoxy groups
Palladium-Catalyzed C-H ActivationPd(OAc)₂, PdCl₂Arylation, Alkenylation, Acylationortho to methoxy groups
Rhodium-Catalyzed C-H Activation[RhCp*Cl₂]₂, [Rh(cod)Cl]₂Alkenylation, Annulationortho to methoxy groups

Cyclization and Ring-Closure Reactions Involving the Chloroethyl Side Chain

The chloroethyl side chain of this compound is a key structural feature that enables a variety of intramolecular cyclization reactions, leading to the formation of new carbocyclic and heterocyclic ring systems. These transformations are of significant interest in synthetic organic chemistry for the construction of complex polycyclic molecules.

Intramolecular Annulation Reactions

Intramolecular annulation reactions involving the chloroethyl group can proceed through several mechanisms, most notably through intramolecular Friedel-Crafts alkylation . In the presence of a Lewis acid or a strong protic acid, the chloroethyl group can be activated to form a carbocationic species. This electrophilic center can then be attacked by the electron-rich dimethoxybenzene ring, leading to the formation of a new six-membered ring. The regioselectivity of this cyclization is dictated by the electronic and steric properties of the aromatic ring. For this compound, the cyclization is expected to occur at one of the positions ortho to a methoxy group, leading to the formation of a tetralone derivative after subsequent oxidation, or a dihydronaphthalene derivative.

The efficiency of such intramolecular Friedel-Crafts reactions is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Common catalysts for these transformations include AlCl₃, FeCl₃, SnCl₄, and polyphosphoric acid (PPA).

Formation of Heterocyclic and Carbocyclic Systems

The chloroethyl side chain can participate in the formation of a variety of heterocyclic and carbocyclic systems through reactions with suitable nucleophiles or through rearrangements.

For the synthesis of heterocyclic systems , the chloroethyl group can react with amines, alcohols, and other heteroatomic nucleophiles in an intramolecular fashion. For instance, if the aromatic ring is first functionalized with an amino group, an intramolecular nucleophilic substitution of the chloride can lead to the formation of a tetrahydroquinoline derivative. Similarly, the introduction of a hydroxyl group can pave the way for the synthesis of chromane (B1220400) derivatives.

The Pictet-Spengler and Bischler-Napieralski reactions are classical methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. These reactions typically involve the cyclization of a β-arylethylamine or a β-arylethylamide. While this compound itself is not the direct precursor for these reactions, it can be readily converted to the necessary starting materials. For example, substitution of the chloride with an amino group would yield 2-(1,4-dimethoxyphenyl)ethylamine, a suitable substrate for the Pictet-Spengler reaction. Condensation with an aldehyde would then lead to the formation of a 6,9-dimethoxytetrahydro-β-carboline derivative. Similarly, conversion of the chloroethyl group to an amide functionality would provide a precursor for the Bischler-Napieralski cyclization to a dihydroisoquinoline.

The formation of carbocyclic systems is exemplified by the intramolecular Friedel-Crafts alkylation described earlier, leading to six-membered rings. The construction of other carbocyclic systems would generally require more complex multi-step synthetic sequences.

Role of Tether Length and Conformation in Cyclization Efficiency

The efficiency of intramolecular cyclization reactions is critically dependent on the length and conformational flexibility of the tether connecting the two reacting centers. For the chloroethyl side chain in this compound, the two-carbon tether is optimal for the formation of six-membered rings, as predicted by Baldwin's rules for ring closure.

The formation of a six-membered ring via an intramolecular Friedel-Crafts reaction is a favored process. The conformational flexibility of the ethyl chain allows the reactive electrophilic center to readily adopt a suitable orientation for the intramolecular attack by the aromatic ring. The chair-like transition state for the formation of a six-membered ring is energetically favorable, leading to efficient cyclization.

In contrast, the formation of five- or seven-membered rings from this substrate would be less favorable. A one-carbon tether would be required for a five-membered ring, while a three-carbon tether would be necessary for a seven-membered ring. The inherent strain in smaller and larger ring systems, as well as the entropic cost of organizing a longer tether into a reactive conformation, generally disfavors their formation compared to the kinetically and thermodynamically stable six-membered rings.

The following table summarizes the key cyclization reactions and the resulting ring systems.

Reaction TypePrecursor (derived from starting material)Resulting Ring SystemKey Features
Intramolecular Friedel-Crafts AlkylationThis compoundDihydronaphthalene/TetraloneLewis acid-catalyzed, formation of a 6-membered carbocycle.
Pictet-Spengler Reaction2-(1,4-Dimethoxyphenyl)ethylamineTetrahydro-β-carbolineAcid-catalyzed condensation with an aldehyde, formation of a 6-membered N-heterocycle.
Bischler-Napieralski ReactionN-[2-(2,5-Dimethoxyphenyl)ethyl]formamideDihydroisoquinolineDehydrating agent (e.g., POCl₃) required, formation of a 6-membered N-heterocycle.

Derivatization Strategies and Synthetic Applications of 2 2 Chloroethyl 1,4 Dimethoxybenzene

Synthesis of Advanced Building Blocks and Complex Intermediates

The unique structure of 2-(2-chloroethyl)-1,4-dimethoxybenzene, possessing both a nucleophilic substitution site and an activated aromatic ring, makes it an ideal starting point for the synthesis of more elaborate chemical entities.

One of the most direct and significant applications of this compound is in the synthesis of 2-(2,5-dimethoxyphenyl)ethanamine, a crucial substituted phenethylamine (B48288). Phenethylamines are a class of organic compounds containing a phenyl ring attached to an amino group via a two-carbon sidechain. researchgate.net This structural motif is a cornerstone in many psychoactive drugs and medicinal agents. rsc.org

The conversion is typically achieved through a nucleophilic substitution reaction where the chloride atom is displaced by a nitrogen-containing nucleophile. A common method involves the use of ammonia (B1221849) or a protected amine equivalent, such as sodium azide (B81097) followed by reduction, or direct amination with ammonia under pressure. The resulting 2-(2,5-dimethoxyphenyl)ethanamine is a key intermediate for numerous pharmacologically active molecules.

Table 1: Synthesis of 2-(2,5-dimethoxyphenyl)ethanamine
Starting MaterialReagentReaction TypeProduct
This compound1. NaN₃ 2. LiAlH₄ or H₂/PdAzide Substitution & Reduction2-(2,5-dimethoxyphenyl)ethanamine
This compoundNH₃ (aq. or alcoholic)Direct Amination2-(2,5-dimethoxyphenyl)ethanamine
This compoundPotassium Phthalimide (Gabriel Synthesis)Gabriel Synthesis2-(2,5-dimethoxyphenyl)ethanamine

The phenethylamine scaffold derived from this compound is an excellent precursor for constructing fused polycyclic aromatic systems, particularly those containing nitrogen, such as tetrahydroisoquinolines. These ring systems are central to a vast array of alkaloids and synthetic pharmaceuticals. mdpi.com

Two powerful intramolecular cyclization reactions for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgjk-sci.com The phenethylamine from the title compound is first acylated to form an amide. Treatment with POCl₃ induces an intramolecular electrophilic aromatic substitution, where the electron-rich dimethoxybenzene ring is attacked by the activated amide intermediate, leading to a 3,4-dihydroisoquinoline. Subsequent reduction or oxidation can furnish tetrahydroisoquinolines or isoquinolines, respectively. wikipedia.org

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com The reaction with 2-(2,5-dimethoxyphenyl)ethanamine proceeds via the formation of an iminium ion, which then undergoes intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.org This method is particularly valuable as it often proceeds under mild conditions and can be used to generate stereocenters. arkat-usa.org

These strategies provide a robust pathway to complex, fused heterocyclic systems from a relatively simple starting material. rsc.org

Macrocycles, which are molecules containing a ring of twelve or more atoms, represent an important class of compounds in drug discovery. nih.govacs.org The structural unit derived from this compound can be strategically incorporated into macrocyclic frameworks.

To be used as a macrocyclic building block, the compound is typically converted into a bifunctional intermediate. For example, the chloroethyl group can be transformed into an aminoethyl group, and a functional group can be introduced onto the aromatic ring, or the methoxy (B1213986) groups can be demethylated to phenols. This creates a linear "strut" with reactive handles at both ends.

Common macrocyclization strategies where this building block could be employed include:

Macrolactamization : A diamine derivative could be reacted with a dicarboxylic acid under high-dilution conditions to form a large lactam ring.

Ring-Closing Metathesis (RCM) : If the building block is functionalized with terminal alkenes, RCM using catalysts like Grubbs' catalyst can efficiently form the macrocycle. core.ac.uk

Ullmann or Suzuki Coupling : Conversion of the building block into a dihalide or a diboronic ester allows for transition-metal-catalyzed cross-coupling reactions to form the macrocyclic ring. core.ac.uk

The rigidity of the aromatic core and the flexibility of the side chains make this unit an attractive component for designing macrocycles with specific conformational properties. acs.org

Application in the Construction of Natural Product Cores and Analogs

The structural motifs accessible from this compound are frequently found in natural products, making it a valuable starting material for their synthesis and the creation of novel analogs.

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. Many alkaloids are biosynthesized from amino acids via phenethylamine intermediates. The Pictet-Spengler reaction, for instance, is not only a powerful synthetic tool but also a key biosynthetic step in the formation of isoquinoline (B145761) and indole (B1671886) alkaloids. mdpi.comwikipedia.org

By using 2-(2,5-dimethoxyphenyl)ethanamine (derived from the title compound) as a substrate in a Pictet-Spengler reaction, chemists can emulate the proposed biosynthetic route to certain classes of alkaloids. This approach allows for the efficient construction of the core tetrahydroisoquinoline skeleton, which is prevalent in numerous natural products. thermofisher.comarkat-usa.org This strategy is powerful for confirming proposed biosynthetic pathways and for producing natural product analogs by using different aldehyde or ketone coupling partners.

Table 2: Biomimetic-Type Reactions for Alkaloid Core Synthesis
ReactionPrecursor from Title CompoundCoupling PartnerCore Structure FormedRelevance
Pictet-Spengler2-(2,5-dimethoxyphenyl)ethanamineAldehyde (e.g., Acetaldehyde)TetrahydroisoquinolineCore of isoquinoline alkaloids
Bischler-NapieralskiN-acyl-2-(2,5-dimethoxyphenyl)ethanamine(Intramolecular)3,4-DihydroisoquinolinePrecursor to isoquinoline alkaloids

Modular synthesis, a key concept in diversity-oriented synthesis, involves the stepwise assembly of complex molecules from simpler, interchangeable building blocks or "modules." bohrium.comnih.gov This approach is highly effective for rapidly generating libraries of related compounds for pharmacological screening. nih.gov

The 2-(2,5-dimethoxyphenyl)ethyl moiety is a privileged scaffold in medicinal chemistry. The corresponding amine, 2-(2,5-dimethoxyphenyl)ethanamine, can be used as a primary building block. This amine module can be coupled with a diverse range of other modules, such as carboxylic acids (via amide bond formation), aldehydes (via reductive amination or Pictet-Spengler reaction), or other electrophilic partners. bohrium.comnih.govyork.ac.uk

This modular strategy enables the systematic variation of substituents around the phenethylamine core, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For example, by combining the amine module with a library of different aldehydes in a Pictet-Spengler reaction, a diverse collection of tetrahydroisoquinolines with various substitutions can be efficiently synthesized. nih.gov This approach accelerates the discovery of novel compounds with potential therapeutic applications.

Exploration of Structure-Activity Relationship (SAR) Precursors

The chloroethyl moiety of this compound is a key functional group that can be readily converted into a variety of other groups, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically altering its chemical structure.

The primary route for derivatization is the nucleophilic substitution of the chloride atom. This reaction allows for the introduction of a wide array of functional groups. For instance, reaction with various primary or secondary amines yields 2-(1,4-dimethoxyphenyl)ethylamine derivatives. nih.govnih.gov These phenylethylamine scaffolds are prevalent in numerous biologically active compounds. Similarly, substitution with thiol-containing nucleophiles can produce the corresponding thioethers, while reaction with azide ions followed by reduction provides the primary amine, 2-(1,4-dimethoxyphenyl)ethylamine.

Another significant application is in the synthesis of heterocyclic systems. The phenylethylamine derivatives obtained from this compound are ideal precursors for constructing isoquinoline and related heterocyclic frameworks through classic cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions. mdpi.comorganic-chemistry.orgnih.gov These heterocyclic cores are central to a vast number of pharmacologically active natural products and synthetic drugs.

Furthermore, the dimethoxybenzene ring itself is activated towards electrophilic aromatic substitution, allowing for the introduction of additional substituents (e.g., nitro, halogen, or acyl groups) that can modulate the electronic properties and steric profile of the molecule, further expanding the diversity of the compound library for SAR screening. researchgate.net

Reaction TypeReagent/ConditionResulting Compound ClassSignificance in SAR
Nucleophilic Substitution (Amination)Primary/Secondary Amines (R¹R²NH)N-substituted 2-(1,4-dimethoxyphenyl)ethylaminesCore scaffold for various pharmacophores. nih.gov
Nucleophilic Substitution (Thiolation)Thiols (RSH)2-(1,4-dimethoxyphenyl)ethyl thioethersIntroduces sulfur-containing functionalities. mdpi.com
Azide Substitution & Reduction1. Sodium Azide (NaN₃) 2. Reducing agent (e.g., LiAlH₄)2-(1,4-dimethoxyphenyl)ethylamineKey intermediate for further derivatization.
Bischler-Napieralski CyclizationAcylating agent, then dehydrating agent (e.g., P₂O₅)Dihydroisoquinoline derivativesPrecursors to isoquinoline alkaloids and analogues. mdpi.comorganic-chemistry.org
Electrophilic Aromatic SubstitutionNitrating/Halogenating/Acylating agentsRing-substituted derivativesModulates electronic and steric properties. researchgate.net

Development of Polymeric and Supramolecular Materials Precursors

Beyond its applications in medicinal chemistry, this compound is a valuable building block for creating precursors for advanced polymers and self-assembling supramolecular systems. Its chemical handles allow for its incorporation into larger, more complex material architectures.

The synthesis of monomers for polymerization is a key application. The chloroethyl group can be transformed into a polymerizable unit through straightforward chemical reactions.

One common strategy is the conversion to a styrenic monomer. Base-induced elimination of hydrogen chloride from this compound yields 1,4-dimethoxy-2-vinylbenzene. This styrene (B11656) derivative can undergo various forms of polymerization, including free-radical polymerization, to produce polymers with pendant dimethoxybenzene groups. nih.gov These groups can influence the polymer's thermal and optical properties.

Alternatively, the chloroethyl group can be converted into an acrylate (B77674) functionality. This is typically achieved through a two-step process: first, hydrolysis of the chloride to the corresponding alcohol, 2-(1,4-dimethoxyphenyl)ethanol, followed by esterification with acryloyl chloride or acrylic acid. nih.govgoogleapis.com The resulting acrylate monomer is highly reactive and can be polymerized using techniques like atom transfer radical polymerization (ATRP) to create well-defined polymer architectures, such as block copolymers or polymer brushes. cmu.edu

Monomer TypeSynthetic PathwayResulting MonomerPotential Polymerization Method
StyrenicBase-induced elimination of HCl1,4-Dimethoxy-2-vinylbenzeneFree-Radical Polymerization, ATRP
Acrylate1. Hydrolysis to alcohol 2. Esterification with acryloyl chloride2-(1,4-dimethoxyphenyl)ethyl acrylateATRP, RAFT, Free-Radical Polymerization cmu.edu

Supramolecular chemistry relies on the design of molecules that can spontaneously organize into larger, ordered structures through non-covalent interactions. This compound can be modified to produce such building blocks.

A key strategy is the synthesis of amphiphilic molecules, which possess both hydrophobic and hydrophilic regions. The 1,4-dimethoxybenzene (B90301) moiety serves as a rigid, hydrophobic tail. The chloroethyl group can be functionalized to introduce a polar head group. For example, after hydrolysis to the alcohol, reaction with a poly(ethylene glycol) (PEG) chain via Williamson ether synthesis would yield a classic amphiphile. Alternatively, reaction with tertiary amines followed by quaternization creates a cationic head group. mdpi.com These amphiphiles can self-assemble in aqueous solutions to form structures like micelles or vesicles. nih.govnih.govsemanticscholar.org

The dimethoxybenzene unit can also be incorporated into macrocyclic structures. By creating bifunctional derivatives, it is possible to perform cyclization reactions to generate large rings, which can act as host molecules in host-guest chemistry, a cornerstone of supramolecular science. chemistryviews.org The electron-rich cavity of such macrocycles can bind specific guest molecules through π-π stacking and other non-covalent forces.

Building Block TypeSynthetic ModificationDriving Force for Self-AssemblyResulting Supramolecular Structure
AmphiphileAttach a hydrophilic head group (e.g., PEG, quaternary amine) to the ethyl side chain.Hydrophobic effectMicelles, Vesicles researchgate.net
Macrocycle PrecursorIntroduce a second reactive site for cyclization reactions.Covalent bond formation (synthesis), π-π stacking, van der Waals forces (assembly)Host-Guest Complexes

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. To be used in this context, this compound must first be converted into a suitable organic ligand containing coordinating functional groups.

The chloroethyl group provides a convenient anchor point for introducing common coordinating moieties. For example, nucleophilic substitution using a pyridine-containing nucleophile, such as 4-hydroxypyridine, can append a pyridyl group, which is an excellent N-donor ligand for a wide range of metal ions. nih.govnih.gov The resulting ligand can then be used to synthesize 1D, 2D, or 3D coordination networks.

Another major class of ligands used in coordination polymers is carboxylates. mdpi.comglobethesis.com The chloroethyl group can be converted to a carboxylic acid through a multi-step sequence, for example, by conversion to a nitrile (via substitution with cyanide) followed by hydrolysis. The resulting (1,4-dimethoxyphenyl)acetic acid derivative can then act as a linker, coordinating to metal centers through its carboxylate group to form robust network structures. nih.gov

Target Ligand TypeSynthetic TransformationCoordinating Atom(s)Potential Metal Ions
Pyridyl-based LigandSubstitution of chloride with a functionalized pyridine (B92270) (e.g., 4-hydroxypyridine).NitrogenZn(II), Cu(II), Cd(II), Co(II) researchgate.net
Carboxylate-based LigandConversion of the chloroethyl group to a carboxylic acid (e.g., via nitrile hydrolysis).OxygenZn(II), Mn(II), La(III), Sn(II) nih.gov

Advanced Characterization Techniques and Spectroscopic Studies in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular structure.

The structure of 2-(2-Chloroethyl)-1,4-dimethoxybenzene has been confirmed by both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the number and types of hydrogen atoms present. Multiple studies have reported the ¹H NMR data for this compound, generally showing consistent patterns. The ethyl side chain protons typically appear as two distinct signals, corresponding to the benzylic methylene (B1212753) group (Ar-CH₂) and the chlorine-bearing methylene group (-CH₂Cl). These often resolve as triplets around 2.98 ppm and 3.60 ppm, respectively, each with a coupling constant (J) of approximately 7.0 Hz, indicative of their coupling to each other.

The two methoxy (B1213986) groups (-OCH₃) are often observed as a single sharp peak at approximately 3.75 ppm, integrating to six protons, suggesting they are chemically equivalent in many measurement conditions. The three protons on the aromatic ring are typically seen as a singlet at 6.70 ppm, indicating similar chemical environments. However, one report using a higher resolution instrument noted two distinct singlets for the methoxy groups and a multiplet for the aromatic protons, suggesting subtle differences in their magnetic environments.

¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentReference
~2.98Triplet (t)~7.02HAr-CH₂-
~3.60Triplet (t)~7.02H-CH₂-Cl
~3.75Singlet (s)N/A6H-OCH
~6.70Singlet (s)N/A3HAr-H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected. Research has identified these signals, providing a complete carbon framework of the molecule. The spectrum shows two signals for the methoxy carbons, six signals for the aromatic carbons (four protonated and two quaternary), and two signals for the ethyl side chain carbons.

¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ) ppmAssignmentReference
153.2Ar-C-OCH₃
150.7Ar-C-OCH₃
129.5Ar-C-CH₂
112.5Ar-CH
111.7Ar-CH
111.3Ar-CH
55.9-OCH₃
55.6-OCH₃
42.4-CH₂-Cl
34.9Ar-CH₂-

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecule's connectivity. Although specific 2D NMR studies for this compound are not prominently reported in the literature, the expected correlations can be predicted based on its known structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would show a clear cross-peak between the signals at ~2.98 ppm (Ar-CH₂) and ~3.60 ppm (-CH₂Cl), confirming that these two methylene groups are adjacent in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would be expected to show correlations between the proton signal at ~2.98 ppm and the carbon signal at 34.9 ppm (Ar-CH₂), the proton signal at ~3.60 ppm and the carbon signal at 42.4 ppm (-CH₂Cl), the methoxy proton signal at ~3.75 ppm with the carbon signals at 55.6 and 55.9 ppm, and the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying connections to quaternary (non-protonated) carbons. Expected HMBC correlations would include:

The benzylic protons (~2.98 ppm) to the quaternary aromatic carbon at 129.5 ppm and to the aromatic CH carbons.

The methoxy protons (~3.75 ppm) to their respective quaternary aromatic carbons at 153.2 ppm and 150.7 ppm.

There is no information available in the scientific literature regarding solid-state NMR studies of this compound. This technique is typically applied to solid, crystalline materials to investigate properties such as polymorphism and molecular packing. Given that the compound is often isolated as a liquid or low-melting solid, this type of analysis may not have been deemed necessary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₀H₁₃ClO₂. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.

While specific experimental HRMS data is not widely published, the theoretical exact masses can be calculated:

C₁₀H₁₃³⁵ClO₂: Calculated exact mass = 200.0579 Da

C₁₀H₁₃³⁷ClO₂: Calculated exact mass = 202.0549 Da

An experimental HRMS measurement confirming these exact masses to within a few parts per million (ppm) would provide unequivocal proof of the compound's molecular formula.

Analysis by electron ionization mass spectrometry (EI-MS) shows the expected molecular ion peaks at m/z 200 and 202. The fragmentation pattern provides valuable structural information. A prominent fragment is observed at m/z 165, which corresponds to the loss of a chlorine radical (M⁺ - Cl). This is a common fragmentation pathway for alkyl chlorides and results in the formation of a stable benzylic carbocation. Another significant fragment appears at m/z 135, which can be attributed to the subsequent loss of formaldehyde (B43269) (CH₂O) from the ion at m/z 165, a characteristic fragmentation of methoxy-substituted benzene (B151609) rings.

Tandem Mass Spectrometry (MS/MS) would be used to further investigate these pathways. In an MS/MS experiment, a specific ion (a "parent" ion) is selected and fragmented to produce "daughter" ions. For example:

Selecting the parent ion at m/z 200 and subjecting it to fragmentation would be expected to produce the daughter ion at m/z 165.

Further selecting m/z 165 as the parent ion would then be expected to yield the daughter ion at m/z 135.

These experiments would definitively confirm the proposed fragmentation pathway and add further confidence to the structural assignment of this compound.

Ionization Techniques (ESI, APCI, GC-MS) in Synthetic Process Monitoring

The monitoring of a chemical synthesis in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring the formation of the desired product. Mass spectrometry (MS) is a powerful tool for this purpose, offering high sensitivity and specificity. When coupled with various ionization techniques, it can provide a continuous stream of data on the composition of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a synthetic monitoring context, small aliquots of the reaction mixture can be periodically injected into the GC-MS system. The gas chromatograph separates the components—starting materials, intermediates, the final product, and any byproducts—based on their boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). nih.govresearchgate.net The resulting mass spectrum provides a molecular fingerprint, allowing for identification and quantification. By tracking the decrease in peak area of reactants and the increase in the peak area of the product over time, a detailed kinetic profile of the reaction can be constructed. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules, and it has become a staple for real-time reaction monitoring, often by direct infusion of the reaction mixture into the mass spectrometer. researchgate.netsemanticscholar.org While this compound is of moderate polarity, ESI-MS can effectively monitor its synthesis by detecting the protonated molecule, [M+H]⁺. This method is particularly advantageous as it can be performed directly on the liquid phase under ambient conditions, providing immediate feedback on the reaction's progress. conicet.gov.arnih.gov The high sensitivity of ESI allows for the detection of trace intermediates that might be crucial for mechanistic studies. nih.govfrontiersin.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly well-suited for less polar, thermally stable molecules that are not easily ionized by ESI. labx.comyoutube.com The process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization via a corona discharge. youtube.comnih.gov For monitoring the synthesis of this compound, APCI is an excellent choice. It reliably generates protonated molecules [M+H]⁺ with minimal fragmentation, making it straightforward to track the concentration of the target compound. nih.gov Its compatibility with standard liquid chromatography (LC) systems allows for LC-APCI-MS analysis, which provides separation of components before detection, thus reducing matrix effects and improving quantification accuracy. science.gov

TechniquePrincipleApplicability to this compoundAdvantages in Monitoring
GC-MSSeparation by GC, ionization by Electron Ionization (EI)High; suitable for volatile and thermally stable compoundsExcellent separation of reaction components; provides structural information from fragmentation
ESI-MSIonization from charged droplets in a strong electric fieldModerate; suitable for direct infusion or LC-MSReal-time, in-situ monitoring; soft ionization preserves molecular ion; detects polar intermediates
APCI-MSVaporization followed by corona discharge ionizationHigh; suitable for moderately polar to non-polar compoundsRobust and less susceptible to matrix effects than ESI; reliable generation of [M+H]⁺ ions

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a non-destructive method for identifying functional groups and probing the molecular structure of a compound. The two methods are complementary: IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. acs.org

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the 1,2,4-trisubstituted aromatic ring, the two methoxy groups, and the chloroethyl side chain.

Aromatic Moiety : The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3100-3030 cm⁻¹). libretexts.org The C=C in-ring stretching vibrations produce a pair of sharp bands in the 1600-1450 cm⁻¹ region. youtube.com Additionally, weak overtone and combination bands can be observed between 2000 and 1650 cm⁻¹. The pattern of strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. tum.de

Methoxy Moiety : The methoxy (-OCH₃) groups contribute distinct vibrational signatures. The asymmetric and symmetric C-H stretching of the methyl group are found in the 2960-2850 cm⁻¹ range. A strong, characteristic band due to the asymmetric C-O-C (Aryl-O-Methyl) stretch is expected around 1250 cm⁻¹. tum.de A second C-O-C symmetric stretch usually appears near 1040 cm⁻¹. tum.de

Chloroethyl Moiety : The chloroethyl group (-CH₂CH₂Cl) has vibrations typical of an alkyl halide. The C-H stretching of the methylene groups occurs in the 2960-2850 cm⁻¹ region, often overlapping with the methoxy C-H stretches. A key vibration is the C-Cl stretch, which is expected to have a strong absorption in the fingerprint region, typically between 785-550 cm⁻¹ for primary alkyl chlorides. blogspot.comorgchemboulder.comlibretexts.org Wagging vibrations of the -CH₂Cl group can also be observed between 1300-1150 cm⁻¹. orgchemboulder.comscribd.com

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic RingC-H Stretch3100 - 3000Medium / Medium
Aromatic RingC=C Ring Stretch1620 - 1450Medium-Strong / Strong
Aromatic RingC-H Out-of-Plane Bend900 - 700Strong / Weak
Methoxy (-OCH₃)C-H Stretch (asym & sym)2960 - 2850Strong / Strong
Methoxy (-OCH₃)Ar-O-C Asymmetric Stretch1275 - 1200Very Strong / Medium
Methoxy (-OCH₃)R-O-C Symmetric Stretch1050 - 1020Strong / Weak
Chloroethyl (-CH₂CH₂Cl)C-H Stretch2970 - 2860Strong / Strong
Chloroethyl (-CH₂CH₂Cl)-CH₂- Wag1300 - 1150Medium / Weak
Chloroethyl (-CH₂CH₂Cl)C-Cl Stretch785 - 550Strong / Strong

Molecules with single bonds, such as this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around these bonds. The primary sources of conformational flexibility in this molecule are the rotations about the Ar-CH₂, CH₂-CH₂, and Ar-O bonds. Different conformers, such as gauche and anti arrangements of the chloroethyl side chain relative to the aromatic ring, will have distinct potential energies.

Reaction Monitoring: In-situ FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful Process Analytical Technology (PAT). mt.commt.com For a hypothetical synthesis of this compound, such as a Friedel-Crafts alkylation, one could monitor the reaction in real-time. mt.com By focusing on a unique and strong absorption band of a reactant that is consumed and a characteristic band of the product that is formed (e.g., the C-O-C ether stretch or the C-Cl stretch), their concentration profiles can be plotted against time. This data provides invaluable information on reaction kinetics, the presence of intermediates, and the precise endpoint of the reaction, leading to improved process control and optimization. youtube.comyoutube.com

Purity Assessment: Both IR and Raman spectra serve as a unique "fingerprint" for a pure compound. After synthesis and purification, the spectrum of the final product can be compared against a reference spectrum of a known pure standard. The presence of any additional peaks would indicate the presence of impurities, such as residual starting materials, solvents, or byproducts. For instance, an incomplete reaction might show residual peaks from the starting materials. Raman spectroscopy can be particularly advantageous for purity assessment as it is insensitive to water, has sharp spectral features, and is excellent for analyzing non-polar species, making it a robust tool for quality control. amazonaws.com

Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl 1,4 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic energy of molecules. Studies on related dimethoxybenzene and chloro-aromatic derivatives commonly employ functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or Def2-TZVP to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netnih.gov

For 2-(2-Chloroethyl)-1,4-dimethoxybenzene, a DFT calculation would begin by constructing an initial 3D structure. This structure is then subjected to a geometry optimization process, which systematically alters the positions of the atoms to find the lowest energy arrangement on the potential energy surface. The result is the ground state geometry, from which key parameters like bond lengths, bond angles, and dihedral angles can be extracted. The methoxy (B1213986) groups are generally expected to be nearly coplanar with the benzene (B151609) ring, a common feature in sterically unhindered dimethoxybenzene derivatives. colostate.edunih.gov The total electronic energy of the optimized structure is also a primary output, providing a measure of the molecule's stability. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from Representative DFT Calculations

This table presents hypothetical data based on typical values for similar molecular structures, as direct computational studies on this specific compound are not widely published.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ar)-C(ar)~1.39 - 1.40 Å
Bond LengthC(ar)-O~1.36 Å
Bond LengthO-C(methyl)~1.43 Å
Bond LengthC(ar)-C(ethyl)~1.51 Å
Bond LengthC(ethyl)-C(ethyl)~1.54 Å
Bond LengthC(ethyl)-Cl~1.80 Å
Bond AngleC(ar)-O-C(methyl)~118°
Bond AngleC(ar)-C(ethyl)-C(ethyl)~112°
Bond AngleC(ethyl)-C(ethyl)-Cl~110°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electron-rich dimethoxybenzene ring is expected to be the primary location of the HOMO. The LUMO is likely distributed across the aromatic ring and the chloroethyl substituent.

Table 2: Representative Frontier Molecular Orbital Energies

This table contains hypothetical data based on typical values for similar aromatic compounds. Actual values depend on the specific DFT functional and basis set used.

ParameterPredicted Energy (eV)Implication
EHOMO-6.5 eVRegion of nucleophilic reactivity (electron donation)
ELUMO-1.2 eVRegion of electrophilic reactivity (electron acceptance)
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low chemical reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays different values of electrostatic potential on the electron density surface, color-coded for interpretation.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen and chlorine) and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are usually found around hydrogen atoms and are sites for nucleophilic attack.

Green Regions: Represent neutral or weakly polarized areas.

For this compound, MEP analysis would likely show significant negative potential around the oxygen atoms of the methoxy groups and the chlorine atom of the ethyl chain, identifying them as primary sites for interacting with electrophiles or acting as hydrogen bond acceptors. researchgate.net The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit positive potential.

Conformational Analysis and Intramolecular Interactions

Conformational analysis can be performed computationally by conducting Potential Energy Surface (PES) scans. This involves systematically rotating one or more dihedral (torsion) angles in the molecule and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers (rotational isomers), and energy maxima, which represent the transition states between them.

For this molecule, key dihedral angles for analysis include:

C(ar)-C(ar)-C(ethyl)-C(ethyl): Rotation around this bond determines the orientation of the chloroethyl chain relative to the aromatic ring.

C(ar)-C(ethyl)-C(ethyl)-Cl: Rotation around this bond alters the position of the chlorine atom, leading to different gauche and anti conformers.

C(ar)-C(ar)-O-C(methyl): Rotation of the methoxy groups, although they are expected to prefer a planar orientation with the ring. colostate.edu

The PES scan would identify the most stable conformer as the one residing in the deepest energy well. The energy differences between various conformers and the rotational barriers separating them can also be quantified.

The relative stability of different conformers is often governed by weak, non-covalent intramolecular interactions. These interactions, while individually weak, can collectively have a significant impact on molecular shape and stability.

In this compound, several types of non-covalent interactions are plausible:

C-H···O Hydrogen Bonds: An attractive interaction can occur between a hydrogen atom on the ethyl chain and an oxygen atom of a nearby methoxy group. This type of interaction can significantly stabilize specific folded conformations.

C-H···Cl Interactions: A weak hydrogen bond might form between a hydrogen atom (from the ring or another part of the chain) and the chlorine atom.

Lone Pair-π Interactions: An interaction may occur between the lone pair electrons of the oxygen or chlorine atoms and the π-electron system of the benzene ring.

Computational methods such as Quantum Theory of Atoms in Molecules (AIM) or analysis of the Reduced Density Gradient (RDG) can be used to identify and characterize these non-covalent interactions. researchgate.netrsc.org These analyses can locate bond critical points (BCPs) between the interacting atoms, providing evidence for their existence and a measure of their strength.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. This technique involves simulating the physical movements of atoms and molecules under a given force field, providing insights into the flexibility and preferred three-dimensional structures of a compound.

For this compound, an MD simulation would reveal the rotational dynamics of the methoxy groups and the chloroethyl side chain relative to the benzene ring. This would allow for the identification of the most stable, low-energy conformers and the energy barriers between them. Such a study would typically involve:

Selection of an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

Solvation of the molecule in a simulated box of solvent (e.g., water, chloroform) to mimic experimental conditions.

An equilibration phase followed by a production run, during which trajectory data is collected.

Analysis of the trajectory to identify dominant conformations and calculate properties like root-mean-square deviation (RMSD) and radius of gyration.

However, a specific search for published MD simulation data or conformational analysis for this compound has yielded no results. Therefore, no data tables on its conformational sampling can be presented.

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways is crucial for understanding the chemical reactivity of a molecule. These computational studies predict the step-by-step mechanism of a chemical transformation, identify intermediate structures, and calculate the energy changes along the reaction coordinate.

Density Functional Theory (DFT) is a common quantum mechanical method used to investigate reaction mechanisms. By applying DFT, researchers can calculate the potential energy surface of a reaction involving this compound, for instance, in a nucleophilic substitution reaction at the chloroethyl group. This would provide the relative energies of reactants, products, intermediates, and transition states.

A typical data table in such a study would list the calculated electronic energies, zero-point vibrational energies, and Gibbs free energies for each species along a proposed reaction pathway. At present, no such computational studies detailing the energetics of reactions involving this compound have been published.

A critical component of modeling reaction pathways is the precise localization of the transition state (TS)—the highest energy point along the reaction coordinate. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to find this first-order saddle point.

Following the localization of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products, confirming that the located TS correctly links the intended species. No literature detailing TS localization or IRC analysis for reactions of this compound is currently available.

From the energetic data obtained through computational modeling, key kinetic and thermodynamic parameters can be derived. Using transition state theory, the activation energy (Ea) can be used to estimate the reaction rate constant (k). Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed energies of the reactants and products.

These parameters are essential for predicting the feasibility and rate of a chemical reaction under various conditions. A summary of these calculated parameters would typically be presented in a data table. However, due to the absence of foundational computational studies on the reaction pathways of this compound, no such kinetic or thermodynamic data can be provided.

Future Directions and Emerging Research Avenues for 2 2 Chloroethyl 1,4 Dimethoxybenzene Chemistry

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on green chemistry principles necessitates the development of environmentally benign synthetic routes for key intermediates like 2-(2-chloroethyl)-1,4-dimethoxybenzene. mdpi.comiwu.edu Future research will likely prioritize methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. iwu.edu

Key areas of exploration include:

Green Solvents: A significant portion of chemical waste is solvent-related. mdpi.com Research is expected to move away from traditional volatile organic compounds (VOCs) towards more sustainable alternatives. uniba.it Eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise in improving the sustainability of synthetic processes. uniba.it The use of ionic liquids, which have negligible vapor pressure, also represents a promising avenue for replacing VOCs. iwu.edu

Catalyst Innovation: The use of non-toxic, inexpensive, and easy-to-handle catalysts is a cornerstone of green chemistry. iwu.edu For reactions involving the dimethoxybenzene core, such as Friedel-Crafts type alkylations or acylations, research could focus on replacing traditional Lewis acids with more environmentally friendly options like bismuth triflate. iwu.edu Furthermore, developing heterogeneous catalysts, such as the zinc-based nanocrystals used for triazole synthesis, could simplify product purification and enable catalyst recycling, significantly lowering the process's environmental footprint. rsc.org

Process Intensification: One-pot synthesis and multicomponent reactions (MCRs) are powerful strategies for improving atom economy and reducing the number of unit operations. iwu.edunih.gov Designing a synthetic pathway that combines several transformations into a single step would not only be more efficient but also generate less waste.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches
ParameterTraditional ApproachFuture Sustainable Approach
SolventsVolatile Organic Compounds (e.g., Toluene, Dichloromethane)Eco-friendly solvents (e.g., 2-MeTHF, CPME), Ionic Liquids, Water. mdpi.comiwu.eduuniba.itnih.gov
CatalystsHomogeneous Lewis Acids (e.g., AlCl₃, FeCl₃)Reusable heterogeneous catalysts, non-toxic Lewis acids (e.g., Bismuth Triflate). iwu.edursc.org
ProcessMulti-step synthesis with isolation of intermediatesOne-pot reactions, multicomponent strategies to improve atom economy. iwu.edunih.gov
Waste GenerationHigh E-Factor (Environmental Factor)Low E-Factor, reduced solvent and reagent waste. uniba.it

Integration into Advanced Catalytic Cycles and Multicomponent Reactions

The unique electronic and structural features of this compound make it an intriguing candidate for roles in advanced catalysis and as a building block in complex molecular constructions.

Role in Catalytic Cycles: Research has identified 2-chloro-1,4-dimethoxybenzene (B1200979) as a highly effective catalytic cofactor in enzymatic systems. Specifically, it has been demonstrated to be a superior alternative to the commonly used veratryl alcohol in the oxidation of anisyl alcohol by lignin (B12514952) peroxidase (LiP). nih.gov This finding opens up a new research avenue where this compound and its analogues could be explored as mediators in other redox biocatalytic cycles. The presence of the chloroethyl group could be used to tether the molecule to a solid support, creating a recyclable mediator system for industrial applications.

Table 2: Performance of 2-Chloro-1,4-dimethoxybenzene as a Lignin Peroxidase Cofactor nih.gov
CofactorRelative Efficacy in Anisyl Alcohol OxidationKey Observation
2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB)HighIdentified as a cofactor superior to veratryl alcohol.
Veratryl Alcohol (VA)ModerateA good LiP substrate, but a comparatively poor cofactor for this specific reaction.
1,4-Dimethoxybenzene (B90301) (14DMB)LowServes as a substrate but is less effective as a cofactor than its chlorinated counterpart.

Use in Multicomponent Reactions (MCRs): MCRs are convergent, one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govscielo.br These reactions are highly valued for their efficiency and atom economy. nih.gov The structure of this compound offers two potential points of reactivity for MCRs: the electron-rich aromatic ring and the reactive chloroethyl side chain. Future work could explore its use in named MCRs like the Ugi or Passerini reactions, where the chloroethyl group could be displaced by a nucleophile as part of the reaction sequence, or the aromatic ring could participate in a Friedel-Crafts-type MCR. scielo.brnih.gov This would enable the rapid synthesis of complex and diverse molecular libraries for applications in drug discovery and materials science. nih.gov

Application in Functional Materials and Device Research

The dimethoxybenzene core is a well-known structural motif in materials science, particularly in the field of organic electronics. While research into this compound for these applications is still in its infancy, its molecular structure suggests significant potential.

Future research could focus on leveraging its properties for:

Organic Semiconductors: The electron-donating methoxy (B1213986) groups make the benzene (B151609) ring electron-rich, a desirable property for p-type organic semiconductor materials. The chloroethyl group provides a reactive handle for polymerization or for introducing solubility-enhancing groups.

Polymer Synthesis: The chloroethyl moiety can act as an initiator or a monomer in various polymerization reactions, leading to the creation of novel polymers with tailored electronic and photophysical properties.

Surface Modification: The reactive side chain could be used to graft the molecule onto the surface of electrodes or other device components. This could be used to tune surface work functions, improve charge injection/extraction, or create sensing layers in chemical sensors. The study of crystal growth behavior in related dimethoxybenzene compounds suggests that modifying the core substituents can lead to interesting solid-state properties. nih.gov

Theoretical Prediction of Novel Reactivity and Unexplored Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental efforts toward the most promising avenues. researchgate.net Theoretical studies on the reactivity of the closely related 1,2-dimethoxybenzene (B1683551) in electrophilic aromatic substitution (SEAr) reactions have provided deep insights into regioselectivity and the influence of solvents and catalysts. scirp.orgresearchgate.netscirp.org

Applying similar DFT investigations to this compound could:

Predict Regioselectivity: Precisely predict the outcome of electrophilic substitution reactions on the aromatic ring, accounting for the directing effects of the two methoxy groups and the chloroethyl substituent.

Elucidate Reaction Mechanisms: Calculate activation energy barriers (ΔG‡) and map intrinsic reaction coordinates (IRCs) to understand the detailed mechanisms of known and novel transformations. scirp.orgresearchgate.net Studies have shown that solvent polarity can play a critical role in stabilizing intermediates and influencing energy barriers, a factor that can be modeled computationally. scirp.org

Explore Uncharted Reactivity: Model the behavior of the chloroethyl group under various conditions to predict its propensity for S_N1, S_N2, E1, or E2 reactions. The reactivity of chloroethyl sulfides has been studied kinetically, providing a basis for comparison. nih.gov Theoretical models could also uncover the potential for previously unexplored transformations, such as intramolecular cyclizations, rearrangements, or participation in pericyclic reactions.

Table 3: Key Parameters from a DFT Study of a Dimethoxybenzene System scirp.orgresearchgate.netscirp.org
Computational Method/ParameterApplication to Future Research
Global and Local Reactivity DescriptorsPredict the most nucleophilic and electrophilic sites on the molecule to forecast regioselectivity.
Intrinsic Reaction Coordinate (IRC) DiagramsMap the entire reaction pathway, identifying transition states and intermediates to fully understand the mechanism.
Free Activation Energy (ΔG‡) CalculationQuantify the energetic feasibility of a proposed reaction, allowing for comparison between different pathways.
Solvent Effect ModelingUnderstand how different solvent environments (e.g., polar vs. nonpolar) can alter reaction rates and selectivity.

By integrating these theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound, pushing the boundaries of its chemical utility.

Q & A

Q. What are the most reliable synthetic routes for 2-(2-Chloroethyl)-1,4-dimethoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic chlorination of 1,4-dimethoxybenzene derivatives. For example, using sulfuryl chloride (SO2_2Cl2_2) in chloroform/acetonitrile at -40°C achieves regioselective chlorination . Alternatively, ceric ammonium nitrate (CAN) catalyzed oxidative chlorination with acetyl chloride in acetonitrile offers a mild pathway (7–8 hours, room temperature) . Optimization requires balancing solvent polarity (e.g., chloroform vs. acetonitrile) and temperature to minimize side reactions like over-chlorination. Yields typically range from 60–85% depending on steric and electronic effects of substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

  • Methodological Answer :
  • 1^1H NMR : The chloroethyl group (–CH2_2CH2_2Cl) shows a triplet at δ 3.6–3.8 ppm (CH2_2Cl) and a multiplet for the adjacent CH2_2 group. The dimethoxy substituents (–OCH3_3) appear as singlets at δ 3.7–3.9 ppm, with aromatic protons deshielded to δ 6.8–7.2 ppm due to electron-withdrawing effects .
  • IR : C–Cl stretching at 550–650 cm1^{-1} and C–O–C vibrations (dimethoxy) at 1200–1250 cm1^{-1} confirm functional groups.
  • MS : Molecular ion peaks at m/z 216 [M+^+] (C10_{10}H13_{13}ClO2_2) and fragment ions at m/z 181 [M–Cl]+^+ are diagnostic .

Q. What are the key stability considerations for handling this compound in aqueous vs. non-polar solvents?

  • Methodological Answer : The compound is hydrolytically stable in anhydrous organic solvents (e.g., chloroform, acetonitrile) but prone to decomposition in aqueous acidic/basic conditions due to cleavage of the chloroethyl group. Storage under inert gas (N2_2, Ar) at –20°C minimizes degradation. Avoid prolonged exposure to light, as UV irradiation can induce radical-mediated side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic chlorination of 1,4-dimethoxybenzene derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For example:
  • Polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) act as Brønsted acid catalysts, enhancing electrophilicity of Cl+^+ and directing substitution to the para position of methoxy groups .
  • Lewis acids (e.g., AlCl3_3) may shift selectivity to meta positions via complexation with the methoxy oxygen. Computational modeling (DFT) can predict substituent effects on transition states .

Q. What mechanistic insights explain contradictory data on the compound’s reactivity in radical vs. ionic pathways?

  • Methodological Answer : Conflicting reactivity reports arise from solvent polarity and initiator choice:
  • Ionic pathways dominate in polar aprotic solvents (e.g., DMF), where the chloroethyl group undergoes SN2 displacement.
  • Radical pathways prevail under UV light or with radical initiators (e.g., AIBN), leading to C–Cl bond homolysis and alkyl radical intermediates. EPR spectroscopy or trapping experiments (e.g., TEMPO) can distinguish pathways .

Q. How does this compound function in supramolecular host-guest systems?

  • Methodological Answer : The dimethoxybenzene moiety acts as an electron-rich donor in charge-transfer (CT) complexes. For example, with pillararene-based hosts , the compound forms CT crystals via π-π stacking and van der Waals interactions. Spectroscopic shifts in UV-Vis (new absorbance at 400–500 nm) and fluorescence quenching confirm CT complexation . Applications include molecular recognition and stimuli-responsive materials.

Q. What computational methods validate the compound’s logP and solubility parameters for drug design?

  • Methodological Answer : Experimental logP (2.7–3.3) aligns with QSAR models using atomic contribution methods (e.g., Ghose-Crippen). Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) predict solubility trends. For instance, the compound’s low aqueous solubility (0.1–1 mg/mL) correlates with its high hydrophobicity, necessitating co-solvents (DMSO, ethanol) for biological assays .

Contradictions and Validation

  • Synthesis Yield Discrepancies : Variations in reported yields (60–85%) may stem from trace moisture in solvents or incomplete catalyst activation. Replicating protocols under strict anhydrous conditions is critical .
  • Toxicity Data Gaps : While acute toxicity data are limited, structural analogs (e.g., chlorobenzenes) suggest moderate ecotoxicity. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo studies .

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